molecular formula C17H22ClN3OS B2571836 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 886920-00-9

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2571836
CAS No.: 886920-00-9
M. Wt: 351.89
InChI Key: FLBICUDMEKFWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps. One common method includes the reaction of 5-chloro-4-methyl-2-aminobenzothiazole with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with 2,2-dimethylpropan-1-one to yield the final compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with bacterial cell wall synthesis, leading to its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one stands out due to its unique combination of the benzothiazole and piperazine moieties, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various scientific applications .

Properties

IUPAC Name

1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3OS/c1-11-12(18)5-6-13-14(11)19-16(23-13)21-9-7-20(8-10-21)15(22)17(2,3)4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBICUDMEKFWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.